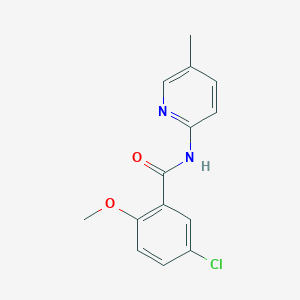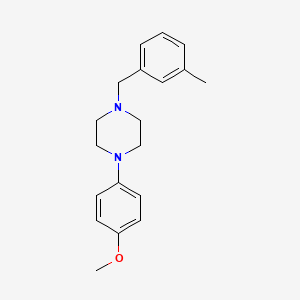![molecular formula C15H13NO2S B5662999 5,6-dimethyl-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5662999.png)
5,6-dimethyl-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d][1,3]oxazin-4-one derivatives involves complex organic reactions that offer a pathway to a wide range of bioactive compounds. For example, the Gewald reaction is a synthetic strategy that allows for the introduction of substituents into the thiophene ring, which is crucial for the synthesis of 2-aminothiophenes that can further be transformed into fused 1,3-oxazin-4-ones, showcasing the versatility of thieno[1,3]oxazin-4-ones as synthetic intermediates (Gütschow, Neumann, 1998).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d][1,3]oxazin-4-ones has been analyzed through various spectroscopic and crystallographic methods. The crystal and molecular structures reveal the importance of substituent effects on the overall conformation and stability of these compounds, with structural analyses often showing how these effects influence the molecule's biological activity and chemical reactivity (Karczmarzyk, Malinka, 2004).
Chemical Reactions and Properties
Thieno[2,3-d][1,3]oxazin-4-ones undergo a variety of chemical reactions that highlight their reactivity and potential as intermediates in organic synthesis. For instance, they can act as inhibitors for certain enzymes, demonstrating a specific interaction with biological molecules, which is crucial for the development of therapeutic agents. This reactivity is attributed to the unique structure of the thieno[1,3]oxazin-4-one ring system, which can undergo interactions with biological targets (Pietsch, Gütschow, 2005).
Propriétés
IUPAC Name |
5,6-dimethyl-2-(4-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-8-4-6-11(7-5-8)13-16-14-12(15(17)18-13)9(2)10(3)19-14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGMMIRJIMARJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C(S3)C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5662929.png)
![(3R*,5R*)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5662934.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5662937.png)
![2-phenyl-5-(pyrazin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662940.png)

![2-(dimethylamino)-4-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5662957.png)
![3,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5662968.png)
![5-[(3,4-dichlorobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5662971.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5662981.png)
![1-(3-furoyl)-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5662995.png)

![1-(5-methoxy-2-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5663013.png)
![4-benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5663021.png)
![(1S*,6R*)-9-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5663024.png)